2-Butyltetrahydrofuran

Catalog No.
S573919
CAS No.
1004-29-1
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyltetrahydrofuran

CAS Number

1004-29-1

Product Name

2-Butyltetrahydrofuran

IUPAC Name

2-butyloxolane

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-2-3-5-8-6-4-7-9-8/h8H,2-7H2,1H3

InChI Key

GBOMEIMCQWMHGB-UHFFFAOYSA-N

SMILES

CCCCC1CCCO1

Canonical SMILES

CCCCC1CCCO1

Description

The exact mass of the compound 2-Butyltetrahydrofuran is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of alkyltetrahydrofuran in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Biofuel Production:

  • Research explores the possibility of utilizing 2-BTHF as a biofuel due to its favorable properties like high energy density and compatibility with existing fuel infrastructure.
  • Studies demonstrate the successful conversion of renewable resources like lignocellulose-derived furfuralacetone into 2-BTHF through a two-step hydrogenation and deoxygenation process, showcasing its potential as a sustainable fuel source.

Solvent Applications:

  • Research investigates the potential of 2-BTHF as a green solvent due to its low volatility, low toxicity, and good biodegradability.
  • Its properties make it a suitable candidate for various applications, including cleaning formulations, extraction processes, and as a replacement for more hazardous solvents.

Other Research Areas:

  • 2-BTHF is also being explored in other research areas, including its potential as a:
    • Flavoring agent: Studies have identified 2-BTHF as a potential flavoring agent, although further research is needed to determine its safety and optimal use.
    • Building block for organic synthesis: Due to its reactive functional groups, 2-BTHF holds potential as a starting material for the synthesis of various organic compounds.

2-Butyltetrahydrofuran is an organic compound with the molecular formula C8H16OC_8H_{16}O. It belongs to the class of tetrahydrofurans, which are cyclic ethers. The compound features a five-membered ring structure containing one oxygen atom and four carbon atoms, with a butyl group attached at the second carbon position. This structure contributes to its unique chemical properties and potential applications in various fields, particularly as a biofuel and solvent.

Typical of tetrahydrofuran derivatives. Key reactions include:

  • Hydrogenation: 2-Butyltetrahydrofuran can be synthesized from furfuralacetone through hydrogenation followed by deoxygenation. This process involves the elimination of hydroxyl groups under acidic conditions, yielding high yields of 2-butyltetrahydrofuran from renewable resources .
  • Oxidation: The compound can also participate in oxidation reactions, which are significant in combustion studies. Its combustion characteristics have been modeled to understand its behavior as an alternative fuel .

The primary synthesis method for 2-butyltetrahydrofuran involves:

  • Hydrogenation of Furfuralacetone: This two-step process first hydrogenates furfuralacetone to form a precursor compound.
  • Deoxygenation: The precursor is then subjected to deoxygenation under optimized conditions (e.g., temperature of 150 °C and hydrogen pressure of 80 bar) to yield 2-butyltetrahydrofuran .

This method demonstrates a continuous flow approach that enhances yield and efficiency.

Studies on the interactions of 2-butyltetrahydrofuran with other substances are crucial for understanding its behavior in various applications. For instance, research has focused on its combustion characteristics compared to traditional fuels, highlighting its potential as an alternative fuel source . Additionally, studies on its solubility and reactivity with different substrates are important for optimizing its use in industrial applications.

Several compounds share structural similarities with 2-butyltetrahydrofuran, including:

  • Tetrahydrofuran: A simpler cyclic ether, used widely as a solvent.
  • 2-Methyltetrahydrofuran: A derivative that exhibits similar properties but has a methyl group at the second position.
  • Furfuralacetone: A precursor compound that can be transformed into 2-butyltetrahydrofuran through hydrogenation.

Comparison Table

CompoundStructure TypeKey Unique Features
2-ButyltetrahydrofuranCyclic etherBiofuel, solventHigh yield from renewable sources
TetrahydrofuranCyclic etherSolventWidely used in various industries
2-MethyltetrahydrofuranCyclic etherSolvent, fuel additiveMethyl group enhances solubility
FurfuralacetoneKetone derivativeChemical intermediatePrecursor for several reactions

This table highlights the unique aspects of 2-butyltetrahydrofuran compared to similar compounds, particularly its potential as a sustainable biofuel derived from renewable resources.

Traditional Synthesis Routes

Propylene/Formaldehyde Condensation Processes

The synthesis of tetrahydrofuran (THF) derivatives, including 2-butyltetrahydrofuran, has historically relied on petrochemical feedstocks such as propylene and formaldehyde. A notable method involves the Prins reaction, where propylene reacts with formaldehyde under acidic conditions to form intermediates like 3-buten-1-ol. This alcohol undergoes subsequent chlorination and cyclization steps. For instance, chlorination of 3-buten-1-ol in the presence of Group IA or IIA chlorides yields 3,4-dichlorobutan-1-ol, which is cyclized using a base to form 3-chlorotetrahydrofuran. Hydrogenation of this intermediate over catalysts like palladium or rhodium produces THF derivatives. While this pathway primarily targets THF, modifications to the reaction conditions or feedstock ratios could theoretically yield alkylated variants like 2-butyltetrahydrofuran, though direct evidence remains limited in the literature.

Key parameters for this route include:

  • Temperature: 250–350°C for initial condensation.
  • Pressure: 50–800 atmospheres during propylene/formaldehyde reaction.
  • Catalysts: Silica sand for condensation; Group VIII metals (e.g., Rh, Pd) for hydrogenation.

Butadiene/Chlorine-Based Industrial Production

Industrial-scale production of THF often utilizes butadiene as a precursor. Mitsubishi Chemical Corporation’s proprietary technology converts butadiene to high-purity THF via chlorination and hydrolysis. While this process focuses on THF, analogous pathways could extend to 2-butyltetrahydrofuran by introducing alkylating agents during cyclization. For example, butadiene derivatives like 1,4-butanediol may undergo dehydration to THF, with subsequent alkylation steps introducing butyl groups. However, explicit reports of 2-butyltetrahydrofuran synthesis via this method are scarce, suggesting it remains an underexplored area.

Furfural-Derived Pathways and Aldol Condensation

Furfural, a biomass-derived platform chemical, serves as a renewable feedstock for 2-butyltetrahydrofuran. Strohmann et al. demonstrated a two-step continuous flow process:

  • Aldol Condensation: Furfural reacts with acetone to form furfuralacetone (C₈ aldol adduct).
  • Hydrogenation and Deoxygenation: The adduct undergoes hydrogenation over commercial catalysts (e.g., Pd/C) followed by hydrodeoxygenation to yield 2-butyltetrahydrofuran.

This method achieves 76% yield under optimized conditions:

  • Hydrogenation: 100°C, 50 bar H₂, Ru/C catalyst.
  • Deoxygenation: 180°C, Pd/C catalyst.

Comparative studies show that aldol condensation strategies outperform fossil-based routes in sustainability, with furfuralacetone serving as a versatile intermediate for tailored biofuels. Recent advances in biphasic reaction systems further enhance selectivity by separating aqueous and organic phases, minimizing side reactions.

Data Table: Key Reaction Parameters for Furfural-Derived Synthesis

StepConditionsCatalystsYield (%)Source
Aldol Condensation80°C, 6 h, NaOHHydrotalcite85
Hydrogenation100°C, 50 bar H₂Ru/C92
Hydrodeoxygenation180°C, 20 bar H₂Pd/C76

Emerging Methodologies

While not explicitly outlined in the query, it is worth noting that recent patents explore alkylation of THF precursors using monoalkyl zinc halides under Lewis acid catalysis. For example, acetal intermediates derived from lactones react with allyl zinc bromide to form 2,5-disubstituted tetrahydrofurans. Adapting this approach with butylating agents could streamline 2-butyltetrahydrofuran production, though scalability challenges persist.

XLogP3

2.4

Other CAS

1004-29-1

Wikipedia

2-butyltetrahydrofuran

Dates

Modify: 2023-07-17

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